REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>C(#N)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH2:14][C:13]2[CH:16]=[CH:17][C:10]([Cl:9])=[CH:11][CH:12]=2)=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
the residue was poured into a solution of 1M potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
This was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic portion was isolated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Type
|
WASH
|
Details
|
The resulting solid was washed with ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)NCC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |